N-(3,5-Dimethylphenyl)-2-{[2-(4-methoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide
Description
N-(3,5-Dimethylphenyl)-2-{[2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide is a heterocyclic compound featuring a chromeno[2,3-d]pyrimidine core fused with a sulfur-linked acetamide group. The chromenopyrimidine scaffold is substituted with a 4-methoxyphenyl group at position 2 and a sulfanylacetamide moiety at position 4, with the acetamide nitrogen further substituted by a 3,5-dimethylphenyl group. Crystallographic validation of such compounds often employs tools like SHELXL for refinement .
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[[2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O3S/c1-17-12-18(2)14-21(13-17)29-25(32)16-35-28-23-15-20-6-4-5-7-24(20)34-27(23)30-26(31-28)19-8-10-22(33-3)11-9-19/h4-14H,15-16H2,1-3H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIPAAIRILOYVKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NC(=NC3=C2CC4=CC=CC=C4O3)C5=CC=C(C=C5)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-Dimethylphenyl)-2-{[2-(4-methoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₈N₂O₂S
- Molecular Weight : 342.42 g/mol
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The proposed mechanism includes:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, leading to altered biochemical processes.
- Receptor Modulation : It may interact with various receptors, potentially influencing signaling pathways related to inflammation and cell proliferation.
- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, which could contribute to its protective effects against oxidative stress.
Biological Activity Overview
Recent studies have investigated the biological effects of this compound in various contexts:
- Anticancer Properties : Research indicates that this compound may inhibit the growth of cancer cells through apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : It has been shown to reduce inflammation markers in vitro and in vivo, suggesting potential therapeutic applications in inflammatory diseases.
- Neuroprotective Effects : Some studies highlight its ability to protect neuronal cells from damage, indicating possible applications in neurodegenerative disorders.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Reduces TNF-alpha and IL-6 levels | |
| Neuroprotection | Protects neuronal cells from oxidative stress |
Case Study 1: Anticancer Activity
In a study published in Scientific Reports, this compound was evaluated for its cytotoxic effects on various cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving caspase activation and mitochondrial dysfunction being implicated.
Case Study 2: Anti-inflammatory Mechanism
A separate study focused on the anti-inflammatory properties of this compound using a murine model of acute inflammation. It was found that treatment with this compound resulted in a marked decrease in paw edema and inflammatory cytokine levels (TNF-alpha and IL-6), suggesting its potential as a therapeutic agent for inflammatory conditions.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s structural analogs can be categorized based on core scaffolds, substituents, and functional groups. Below is a comparative analysis with key examples from recent literature and patents:
Core Scaffold Variations
- Chromenopyrimidine vs. Triazole Derivatives: The compound in , N-(3,5-dimethoxyphenyl)-2-[[4-(4-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide, replaces the chromenopyrimidine core with a 1,2,4-triazole ring. The triazole derivative also features a pyridinyl group, enhancing hydrogen-bonding capacity .
- Benzothiazole-Based Acetamides: Compounds such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide () utilize a benzothiazole core instead of chromenopyrimidine. The benzothiazole’s electron-withdrawing properties and rigidity may improve metabolic stability but reduce solubility compared to the chromenopyrimidine system .
Substituent Analysis
- Methoxyaryl Groups: Both the target compound and the triazole derivative in include methoxyphenyl substituents. In contrast, the 3,5-dimethoxyphenyl group in ’s compound introduces steric hindrance, possibly affecting target binding .
Sulfanyl Linkers :
The sulfanylacetamide bridge in the target compound is shared with N-(2,5-dimethylphenyl)-2-{[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0³,⁸]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}acetamide (). The hydroxymethyl group in ’s compound increases hydrophilicity, which may improve solubility compared to the target compound’s dimethylphenyl group .
Molecular Weight and Functional Group Impact
Research Findings and Implications
- Theoretical Insights: Studies on N-substituted maleimides () highlight the importance of substituent effects on dipole moments and charge transfer. The 3,5-dimethylphenyl group in the target compound likely reduces electron density at the acetamide nitrogen, influencing reactivity compared to dimethylamino or nitro-substituted analogs .
- Biological Potential: While direct activity data for the target compound is absent, structurally related chromenopyrimidines exhibit kinase inhibition. The sulfanyl linker may enhance binding to cysteine-rich active sites, as seen in kinase inhibitors. In contrast, benzothiazole derivatives () are often explored for antimicrobial activity .
- Crystallographic Validation: The use of SHELX programs () ensures accurate structural determination for such complex heterocycles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
